4-Bromo-2,8-bis(trifluoromethyl)quinoline
Overview
Description
4-Bromo-2,8-bis(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H4BrF6N and a molecular weight of 344.05 g/mol It is characterized by the presence of bromine and two trifluoromethyl groups attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline typically involves the bromination of 2,8-bis(trifluoromethyl)quinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 4-position of the quinoline ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,8-bis(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the bromine atom or additional substituents introduced through coupling reactions .
Scientific Research Applications
4-Bromo-2,8-bis(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,8-bis(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,8-Bis(trifluoromethyl)quinoline: Lacks the bromine atom, leading to different reactivity and applications.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains a chlorine atom instead of bromine, which can affect its chemical properties and biological activities.
4-Fluoro-2,8-bis(trifluoromethyl)quinoline:
Uniqueness
4-Bromo-2,8-bis(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
4-Bromo-2,8-bis(trifluoromethyl)quinoline is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. Characterized by the molecular formula and a molecular weight of 344.05 g/mol, this compound has garnered attention for its interactions with various biological targets, particularly in the fields of pharmacology and materials science.
Chemical Structure and Properties
The compound features a quinoline core with bromine at the 4-position and trifluoromethyl groups at the 2 and 8 positions. This specific arrangement enhances its reactivity and binding affinity to biological molecules, which is crucial for its pharmacological applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 344.05 g/mol |
CAS Number | 35853-45-3 |
SMILES | C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Antiviral Properties :
- A study highlighted its potential against Zika virus (ZIKV), where derivatives of 2,8-bis(trifluoromethyl)quinoline demonstrated significant inhibition of viral replication in vitro. Compounds derived from this structure showed mean EC50 values of 0.8 μM, indicating a potency five times greater than that of mefloquine, a known antiviral agent .
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
- Anticancer Effects :
The biological activity of this compound is attributed to its ability to interact with biological macromolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of bromine and trifluoromethyl groups enhances the compound's lipophilicity and reactivity, allowing it to effectively bind to target enzymes or receptors.
Study on Antiviral Activity Against Zika Virus
In a controlled study, researchers synthesized various derivatives of 2,8-bis(trifluoromethyl)quinoline to assess their antiviral efficacy against ZIKV. The results indicated that certain derivatives exhibited significantly higher antiviral activity compared to traditional treatments, suggesting a promising avenue for drug development targeting viral infections .
Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects, indicating potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
4-bromo-2,8-bis(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXALAFAFIXJDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399008 | |
Record name | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35853-45-3 | |
Record name | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35853-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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